Cas no 438-22-2 (5α-Androstane)

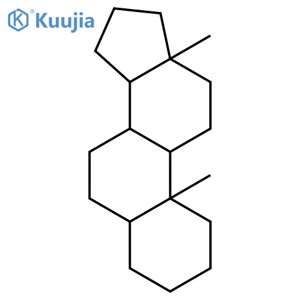

5α-Androstane structure

Product Name:5α-Androstane

CAS No:438-22-2

Molecular Formula:C19H32

Molecular Weight:260.45738

MDL:MFCD00067600

CID:329712

PubChem ID:94144

5α-Androstane Properties

Names and Identifiers

-

- Androstane, (5a)-

- (5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

- 5-A-ANDROSTANE

- 5-alpha Androstane

- 5-alpha-Androstane

- 5-alpha-Androstane Solution

- 5α(H)-Androstane

- 5-α−Androstane solution

- ANDROSTANE, 5A-(RG)

- 5a-androstane

- 5alpha-Androstane

- 5α(H)-Androstane100µg

- Aetioallocholan

- Aetioallocholane

- Androstane

- Etioallocholane

- 5a-Androstane (6CI,7CI,8CI)

- 5a,14a-Androstane

- 5a-Androstan

- NSC 49000

- 5.alpha.-Androstan

- 5alpha,14alpha-Androstane

- KT649U81FE

- Androstane, (5.alpha.)-

- 5.alpha.,14.alpha.-Androstane

- CHEBI:28859

- NSC49000

- EINECS 207-116-2

- 438-22-2

- UNII-KT649U81FE

- NS00031366

- ANDROSTANE [MI]

- 5alpha-Androstane 100 microg/mL in Acetonitrile

- PD159692

- 5.alpha.-Androstane

- Androstane, (5alpha)-

- 5 alpha -Androstane

- 5?-ANDROSTANE

- LMST02020056

- NSC-49000

- Q23928166

- (3aS,3bS,5aR,9aS,9bS,11aS)-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene

- MFCD00067600

- DTXSID2036532

- (5alpha)Androstane

- C01554

-

- MDL: MFCD00067600

- InChIKey: QZLYKIGBANMMBK-UHFFFAOYSA-N

- Inchi: 1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1

- SMILES: CC12CCC3C(CCC4C3(C)CCCC4)C1CCC2

Computed Properties

- Exact Mass: 260.25000

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 0

- Rotatable Bond Count: 0

- Monoisotopic Mass: 260.25

- Heavy Atom Count: 19

- Complexity: 359

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 6

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 7.6

- Tautomer Count: nothing

- Surface Charge: 0

- Topological Polar Surface Area: 0A^2

Experimental Properties

- LogP: 5.80930

- PSA: 0.00000

- Refractive Index: 1.508

- Boiling Point: 336°Cat760mmHg

- Melting Point: 50-50.5°

- Flash Point: 145.9°C

- Color/Form: 2000 μg/mL in dichloromethane

- Color/Form: Foliar crystals.

- Solubility: Soluble in ethanol \ ether \ acetone \ methanol \ chloroform and petroleum ether

- Specific Rotation: D16 +2° (c = 1.2 in chloroform)

- Density: 0.95

5α-Androstane Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00DF88-5mg |

5-ALPHA-ANDROSTANE |

438-22-2 | ≥99% | 5mg |

$350.00 | 2024-05-02 | |

| A2B Chem LLC | AG25464-5mg |

5-ALPHA-ANDROSTANE |

438-22-2 | ≥99% | 5mg |

$394.00 | 2024-04-20 | |

| Cooke Chemical | S6082249-1mL |

5-α?Androstanesolution , 2000 μg/mLindichloromethane |

438-22-2 | certifiedreferencematerial | 1ml |

RMB 486.53 | 2023-09-07 | |

| TRC | A637938-50mg |

5α-Androstane |

438-22-2 | 50mg |

$ 152.00 | 2023-04-19 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923817-1ml |

5alpha-Androstane |

438-22-2 | 2000\xa0μg/mL in dichloromethane | 1ml |

¥480.60 | 2022-09-29 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-239083A-10 mg |

5α-Androstane, |

438-22-2 | 10mg |

¥226.00 | 2023-07-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 48168 |

5α-Androstane |

438-22-2 | 2000μg/mL in dichloromethane, certified reference material | 1ML |

¥565.73 | 2022-02-22 |

5α-Androstane Suppliers

Anpel

(CAS:438-22-2)

MR./MRS.:AN PU SHI YAN

Phone:18502138905

Email:shanpel@anpel.com.cn

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:438-22-2)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

5α-Androstane Related Literature

-

J. E. Bridgeman,P. C. Cherry,A. S. Clegg,J. M. Evans,Ewart R. H. Jones,A. Kasal,V. Kumar,G. D. Meakins,Y. Morisawa,E. E. Richards,P. D. Woodgate J. Chem. Soc. C 1970 250

-

2. Bromo-, chloro-, and amino-derivatives of 5α-androstane and 5α-oestraneDavid B. Cowell,Alan K. Davis,David W. Mathieson,Paul D. Nicklin J. Chem. Soc. Perkin Trans. 1 1974 1505

-

3. Microbiological hydroxylation of steroids. Part IV. The pattern of dihydroxylation of mono-oxygenated 5α-androstanes with cultures of the fungus Calonectria decoraA. M. Bell,P. C. Cherry,I. M. Clark,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,P. D. Woodgate J. Chem. Soc. Perkin Trans. 1 1972 2081

-

4. Microbiological hydroxylation. Part 23. Hydroxylations of fluoro-5α-androstanones by the fungi Calonectria decora, Rhizopus nigricans, and Aspergillus ochraceusT. Geoffrey C. Bird,Peter M. Fredericks,Ewart R. H. Jones,G. Denis Meakins J. Chem. Soc. Perkin Trans. 1 1980 750

-

5. Steroid amines. Part IV. 3,17-Diaminoandrostane derivativesM. Davis,E. W. Parnell,J. Rosenbaum J. Chem. Soc. C 1967 1045

-

6. Microbiological hydroxylation of steroids. Part IV. The pattern of dihydroxylation of mono-oxygenated 5α-androstanes with cultures of the fungus Calonectria decoraA. M. Bell,P. C. Cherry,I. M. Clark,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,P. D. Woodgate J. Chem. Soc. Perkin Trans. 1 1972 2081

-

7. Microbiological hydroxylation of steroids. Part VIII. The pattern of monohydroxylation of diketones and keto-alcohols derived from 5α-androstane with cultures of the fungus, Rhizopus nigricansVirginia E. M. Chambers,William A. Denny,John M. Evans,Ewart R. H. Jones,Alexander Kasal,G. Denis Meakins,John Pragnell J. Chem. Soc. Perkin Trans. 1 1973 1500

-

8. Microbiological hydroxylation of steroids. Part V. The pattern of hydroxylation of dioxygenated 5α-androstanes with cultures of the fungus Calonectria decoraA. M. Bell,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,W. E. Müller J. Chem. Soc. Perkin Trans. 1 1972 2759

-

9. Microbiological hydroxylation of steroids. Part VI. Hydroxylation of simple mono- and di-oxygenated 5α-androstanes and of 3-oxoestranes with the fungus Aspergillus ochraceusA. M. Bell,J. W. Browne,W. A. Denny,Ewart R. H. Jones,A. Kasal,G. D. Meakins J. Chem. Soc. Perkin Trans. 1 1972 2930

-

10. Microbiological hydroxylation of steroids. Part IX. Hydroxylation of diketones and keto-alcohols derived from 5α-androstane with the fungi Rhizopus arrhizus and Rhizopus circinnans. Steroidal 18- and 19-proton magnetic resonance signalsAlan M. Bell,Ian M. Clark,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,Wilhelm E. Müller,Eva E. Richards J. Chem. Soc. Perkin Trans. 1 1973 2131

438-22-2 (5α-Androstane) Related Products

- 707-35-7(1,3,5-Trimethyladamantane)

- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)

- 702-79-4(1,3-Dimethyladamantane)

- 2825-82-3(Tetrahydrodicyclopentadiene)

- 768-91-2(1-Methyladamantane)

- 3178-22-1(tert-Butylcyclohexane)

- 1687-34-9(1-Ethyl-3-methyladamantane)

- 16207-81-1(Tricyclo[3.3.1.13,7]decane,1,2-dimethyl-)

- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)

Recommended suppliers

Enjia Trading Co., Ltd

Gold Member

CN Supplier

Bulk

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Member

CN Supplier

Reagent

http://www.chongdachem.com

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Member

CN Supplier

Bulk

http://www.tiananbio.com/index_en.html

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Member

CN Supplier

Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Member

CN Supplier

Reagent

https://www.chem960.com/company/190540/